molecular formula C5H4BrNO2S B043922 2-Bromo-4-methylthiazole-5-carboxylic acid CAS No. 40003-41-6

2-Bromo-4-methylthiazole-5-carboxylic acid

Cat. No. B043922
CAS RN: 40003-41-6
M. Wt: 222.06 g/mol
InChI Key: HMSQZHBSTZZNGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole compounds involves several key steps, including halogenation, cyclization, and functional group transformations. For instance, efficient one-pot synthesis methods have been developed for the preparation of 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials under mild conditions, demonstrating the versatility and practicality of synthesizing thiazole derivatives (Ge Meng et al., 2014).

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography, NMR, and IR spectroscopy play a crucial role in confirming the molecular structure of synthesized thiazole compounds. Studies on similar compounds have detailed their crystal structures and confirmed molecular configurations through spectroscopic data (G. Anuradha et al., 2014).

Chemical Reactions and Properties

Thiazole derivatives participate in a variety of chemical reactions, enabling the synthesis of complex molecules. For example, the intramolecular Heck reaction has been employed to synthesize diverse heterocyclic structures, illustrating the reactivity of thiazole derivatives under catalytic conditions (P. Raju et al., 2021).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the material's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the thiazole core and substituents. Studies on thiazole derivatives highlight their potential as intermediates in organic synthesis and their reactivity in constructing novel organic compounds (R. Zhao et al., 2001).

Scientific Research Applications

Safety And Hazards

“2-Bromo-4-methylthiazole-5-carboxylic acid” is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

“2-Bromo-4-methylthiazole-5-carboxylic acid” is provided to early discovery researchers as part of a collection of unique chemicals . Its potential applications in the synthesis of novel benzimidazole analogs as highly potent hypoxia-inducible factor-1α inhibitors suggest it could have future relevance in the development of new therapeutic agents .

properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSQZHBSTZZNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384969
Record name 2-Bromo-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylthiazole-5-carboxylic acid

CAS RN

40003-41-6
Record name 2-Bromo-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-methyl-thiazole-5-carboxylic acid ethyl ester (3.0 g, 12 mmol) in tetrahydrofuran (THF, 50 mL) and water (5 mL) was added lithium hydroxide hydrate (1.0 g, 24 mmol). The reaction mixture was stirred at ambient temperature for 16 h. The reaction mixture was diluted with water and ethyl acetate. The aqueous layer was made acidic to pH 1 with 2 N hydrochloric acid (HCl) and then was extracted with ethyl acetate. The organic extracts were dried over sodium sulfate (Na2SO4), filtered and concentrated to provide product as an orange solid (2.6 g, 98%): mp 152-155° C.; 1H NMR (300 MHz, CDCl3) δ 2.74 (s, 3H); ESIMS m/z 221 (M−1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Gudla, S Boodida - Journal of Applicable Chemistry, 2015 - researchgate.net
… This compound undergoes hydrolysis with sodium hydroxide in THF to form 2-bromo-4-methylthiazole-5-carboxylic acid (3). Then acid 3 is transformed to 2-bromo-N-methoxy-N,4-…
Number of citations: 0 www.researchgate.net
K Sudhakar, G Thirupathi, A Balakishan… - Russian Journal of …, 2016 - Springer
… Treatment of 4 with sodium hydroxide in ethanol afforded 2-bromo-4-methylthiazole-5-carboxylic acid 5 [29]. In order to get the precursor prop-2-yn-1-yl 2-bromo-4-methylthiazole-5-…
Number of citations: 1 link.springer.com
S Sun, Z Zhang, V Kodumuru, N Pokrovskaia… - Bioorganic & medicinal …, 2014 - Elsevier
… As outlined in Scheme 3, isoxazole 10 and 1,2,3-triazole 12 were synthesized from intermediate 10b, which was in turn prepared from 2-bromo-4-methylthiazole-5-carboxylic acid (10a) …
Number of citations: 20 www.sciencedirect.com
S Sun, Z Zhang, V Raina, N Pokrovskaia, D Hou… - Bioorganic & medicinal …, 2014 - Elsevier
… 21 between pyridin-2(1H)-ones and N-benzyl-2-bromo-4-methylthiazole-5-carboxamide, which were prepared from commercially available 2-bromo-4-methylthiazole-5-carboxylic acid …
Number of citations: 11 www.sciencedirect.com
K Adhikari, IW Lo, CL Chen, YL Wang, KH Lin… - Biomolecules, 2020 - mdpi.com
Plant type III polyketide synthases produce diverse bioactive molecules with a great medicinal significance to human diseases. Here, we demonstrated versatility of a stilbene synthase (…
Number of citations: 6 www.mdpi.com
J Bartroli, E Turmo, M Algueró… - Journal of medicinal …, 1998 - ACS Publications
A series of 92 azole antifungals containing an amido alcohol unit was synthesized. The nature and substitution of the amide portion was systematically modified in search of improved …
Number of citations: 66 pubs.acs.org
JE Kirby - slas-discovery.org
Multiparameter optimization (MPO) scoring was first reported by Wager et al. to rank order compounds that would be effective as CNS drugs to penetrate the blood brain barrier. 1 The …
Number of citations: 2 slas-discovery.org

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